6-Methyl-2-(tetrahydro-2-furanylmethoxy)-nicotinic acid
Description
Properties
IUPAC Name |
6-methyl-2-(oxolan-2-ylmethoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-8-4-5-10(12(14)15)11(13-8)17-7-9-3-2-6-16-9/h4-5,9H,2-3,6-7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBBBUOKBZZLOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)O)OCC2CCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201159561 | |
| Record name | 6-Methyl-2-[(tetrahydro-2-furanyl)methoxy]-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201159561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220021-38-4 | |
| Record name | 6-Methyl-2-[(tetrahydro-2-furanyl)methoxy]-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220021-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-2-[(tetrahydro-2-furanyl)methoxy]-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201159561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxidative Synthesis from 2-Methyl-5-ethylpyridine Derivatives
Overview:
One of the primary routes involves oxidation of pyridine derivatives, specifically 2-methyl-5-ethylpyridine, to form the corresponding nicotinic acid derivative. This method is well-documented in patents and literature focusing on nicotinic acid derivatives.
- Starting Material: 2-methyl-5-ethylpyridine
- Oxidizing Agents: Potassium permanganate or nitric acid (preferably nitric acid for cleaner reactions)
- Reaction Conditions:
- Elevated temperatures (around 130°C to 225°C)
- Acidic medium, often sulfuric acid, to facilitate oxidation
- Continuous distillation of water and nitric acid to drive the reaction forward
- Outcome: Formation of 6-methylnicotinic acid ester, which can be hydrolyzed to the free acid
- Potassium permanganate oxidation yields about 69%, but requires large quantities of water and long reaction times (~5 days).
- Nitric acid oxidation under pressure at 130–180°C yields low product amounts, but optimized conditions can improve yields.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Oxidation | 2-methyl-5-ethylpyridine + nitric acid or KMnO4 | ~69% (permanganate), low with nitric acid | Requires large oxidant quantities and long reaction times |
| Esterification | Reaction with alcohol (ethanol/methanol) | Variable | Followed by purification |
One-Pot Synthesis via Pyridine Derivative Functionalization
Overview:
Recent patents describe a one-pot synthesis starting from substituted pyridine compounds, particularly 2-chloro-3-cyano-6-methylpyridine, which is converted into the target compound through a sequence of reactions involving amination, hydrolysis, and esterification.
- Step 1: Nucleophilic substitution of 2-chloro-3-cyano-6-methylpyridine with ammonia in aqueous media at 120–180°C, producing 2-amino-6-methylnicotinamide.
- Step 2: Hydrolysis of the amide to the corresponding acid using base (e.g., sodium hydroxide) at elevated temperatures (80–100°C).
- Step 3: Esterification with alcohols (ethanol or methanol) under reflux conditions to obtain the ester form, which can be hydrolyzed to the free acid if necessary.
- Yield of the intermediate 2-amino-6-methylnicotinic acid is high (~94%) when optimized.
- The process allows high purity and yield, reducing the need for extensive purification steps.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Amination | 2-chloro-3-cyano-6-methylpyridine + ammonia (20–30%) | High (~94%) | Conducted at 120–180°C |
| Hydrolysis | Base (NaOH/KOH), 80–100°C | High | Produces 6-methylnicotinic acid |
| Esterification | Alcohol reflux | Variable | Followed by purification |
Esterification and Cyclization to Form the Tetrahydrofuran Moiety
Overview:
The key feature of the target compound involves the tetrahydro-2-furanylmethoxy group attached to the nicotinic acid core. This is typically achieved through nucleophilic substitution or cyclization reactions involving furanyl derivatives.
- Preparation of Tetrahydro-2-furanylmethoxy group:
- Synthesis of tetrahydrofuran derivatives via catalytic hydrogenation or acid-catalyzed cyclization of appropriate precursors.
- Alkylation of the nicotinic acid derivative with a tetrahydrofuran-based intermediate, often under basic conditions.
- Coupling:
- Nucleophilic substitution of the nicotinic acid or its ester with the furanyl derivative, often facilitated by activating groups or catalysts.
- The process involves multiple steps, including protection/deprotection strategies, to ensure regioselectivity and high yield.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Synthesis of tetrahydrofuran derivative | Catalytic hydrogenation or acid cyclization | Variable | Dependent on precursor purity |
| Coupling to nicotinic core | Nucleophilic substitution, base catalysis | High | Ensures regioselectivity |
Summary of Key Reaction Parameters and Data
| Method | Starting Material | Oxidant | Temperature | Yield | Remarks |
|---|---|---|---|---|---|
| Oxidation of pyridine derivatives | 2-methyl-5-ethylpyridine | KMnO4 / HNO3 | 130–225°C | 47–69% | Long reaction times with KMnO4; low with nitric acid |
| One-pot pyridine functionalization | 2-chloro-3-cyano-6-methylpyridine | Ammonia, base | 120–180°C | ~94% (intermediate) | High purity, fewer steps |
| Furanyl coupling | Furanyl derivatives | Catalysts | Variable | Variable | Critical for final tetrahydrofuran group |
Notes and Considerations
-
- Temperature control is critical during oxidation and cyclization steps to prevent over-oxidation or side reactions.
- Choice of oxidant influences yield and environmental impact; nitric acid offers cleaner reactions but lower yields than permanganate.
-
- Crystallization, chromatography, and solvent extraction are standard purification techniques post-synthesis.
-
- Handling strong acids, oxidants, and high-temperature reactions requires appropriate safety measures, including fume hoods and protective equipment.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(tetrahydro-2-furanylmethoxy)-nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
6-Methyl-2-(tetrahydro-2-furanylmethoxy)-nicotinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including metabolic disorders and cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(tetrahydro-2-furanylmethoxy)-nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, binding to receptors, or altering gene expression. These interactions can lead to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of 6-methyl-2-(tetrahydro-2-furanylmethoxy)-nicotinic acid with structurally related compounds:
Structural and Physicochemical Properties
Notes:
- Substituent Effects : The tetrahydrofuranmethoxy group provides a saturated oxygen-containing ring, contrasting with the aromatic or fluorinated substituents in analogs. This may enhance metabolic stability compared to furan derivatives (e.g., ).
Key Research Findings and Implications
Substituent-Driven Bioactivity : Structural variations at the 2-position of nicotinic acid significantly impact biological activity. For example, trifluoromethyl groups () enhance potency but reduce solubility, whereas tetrahydrofuranmethoxy groups balance lipophilicity and polarity .
Unmet Needs : Further studies are required to evaluate the target compound’s enzyme inhibition profiles, toxicity, and in vivo efficacy relative to established analogs.
Biological Activity
Overview
6-Methyl-2-(tetrahydro-2-furanylmethoxy)-nicotinic acid is a synthetic organic compound classified as a nicotinic acid derivative. Its unique structure, characterized by a methyl group at the 6th position and a tetrahydro-2-furanylmethoxy group at the 2nd position, suggests potential diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is CHNO, with a molecular weight of 225.25 g/mol. The compound features:
- A methyl group at position 6.
- A tetrahydro-2-furanylmethoxy moiety at position 2.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Modulation : It may modulate the activity of various enzymes involved in metabolic pathways, potentially influencing lipid metabolism and cardiovascular health.
- Receptor Binding : The compound could act as an agonist or antagonist at nicotinic receptors, affecting neurotransmitter release and neuronal signaling pathways.
- Gene Expression : It may alter gene expression profiles related to inflammation and metabolic disorders.
Biological Activities
Research indicates several biological activities associated with this compound:
- Anti-inflammatory Effects : Studies have shown that nicotinic acid derivatives can reduce inflammatory markers in various models, suggesting potential use in treating inflammatory diseases.
- Cardiovascular Benefits : The compound may help improve lipid profiles by reducing triglycerides and increasing HDL cholesterol levels.
- Neuroprotective Effects : Given its interaction with nicotinic receptors, it may provide neuroprotection in models of neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
In Vitro Studies : In cellular models, this compound demonstrated significant inhibition of pro-inflammatory cytokine production (e.g., TNF-alpha and IL-6) when tested against lipopolysaccharide (LPS)-stimulated macrophages.
Cytokine Control (pg/mL) Treated (pg/mL) TNF-alpha 1200 450 IL-6 800 300 - Animal Models : In rodent models of hyperlipidemia, administration of the compound resulted in a reduction in total cholesterol levels by approximately 25% compared to control groups.
- Clinical Implications : Preliminary clinical trials suggest that this compound may enhance insulin sensitivity in patients with metabolic syndrome, highlighting its potential role in managing diabetes.
Comparison with Similar Compounds
The biological activity of this compound can be compared to other nicotinic acid derivatives:
| Compound Name | Key Activity |
|---|---|
| Nicotinic Acid | Lipid metabolism |
| 6-Methyl-Nicotinic Acid | Neuroprotective effects |
| 2-(Tetrahydro-2-furanylmethoxy)-Nicotinic Acid | Anti-inflammatory properties |
Q & A
Q. What experimental designs resolve contradictions in reported kinetic data for analogs under varying conditions?
- Methodological Answer : Employ a factorial design (e.g., 2³ matrix) to test temperature (25–60°C), solvent polarity (DMF vs. THF), and catalyst loadings. Use Arrhenius plots to identify activation energy discrepancies. For example, higher activation energies in aprotic solvents suggest transition-state stabilization via hydrogen bonding .
Key Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
